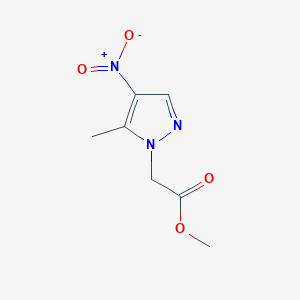

methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate

CAS No.: 1245772-53-5

Cat. No.: VC2557693

Molecular Formula: C7H9N3O4

Molecular Weight: 199.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1245772-53-5 |

|---|---|

| Molecular Formula | C7H9N3O4 |

| Molecular Weight | 199.16 g/mol |

| IUPAC Name | methyl 2-(5-methyl-4-nitropyrazol-1-yl)acetate |

| Standard InChI | InChI=1S/C7H9N3O4/c1-5-6(10(12)13)3-8-9(5)4-7(11)14-2/h3H,4H2,1-2H3 |

| Standard InChI Key | VVZABLYOAAXUBJ-UHFFFAOYSA-N |

| SMILES | CC1=C(C=NN1CC(=O)OC)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(C=NN1CC(=O)OC)[N+](=O)[O-] |

Introduction

Chemical Identity and Properties

Structural Characterization

Methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate is a pyrazole derivative with several key functional groups. The core structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) with specific substituents: a methyl group at the 5-position, a nitro group at the 4-position, and an acetate methyl ester group linked through the N-1 position of the pyrazole ring .

The structural formula can be represented as C7H9N3O4, with a molecular weight of 199.16 g/mol. This compound features an interesting combination of electron-withdrawing (nitro) and electron-donating (methyl) groups, which significantly influence its chemical reactivity and physical properties.

Spectroscopic Data

While the search results don't provide specific spectroscopic data for methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate, we can anticipate certain characteristic spectral features based on its functional groups and similar compounds.

In proton NMR (1H-NMR) spectroscopy, we would expect signals for:

-

The methyl group attached to the pyrazole ring (likely around 2.2-2.4 ppm)

-

The methyl group of the ester (approximately 3.7-3.8 ppm)

-

The methylene group linking the pyrazole and ester moieties (around 4.8-5.0 ppm)

-

The single proton on the pyrazole ring (typically in the 7.0-8.0 ppm range)

In carbon NMR (13C-NMR), characteristic signals would include those for the carbonyl carbon of the ester (around 165-170 ppm), the carbons of the pyrazole ring (120-150 ppm range), and the methyl and methylene carbons (10-50 ppm range).

Infrared (IR) spectroscopy would show characteristic bands for the C=O stretching of the ester group (approximately 1730-1750 cm-1), N-O stretching of the nitro group (asymmetric around 1550 cm-1 and symmetric around 1350 cm-1), and C-H stretching (around 2900-3100 cm-1).

Mass spectrometry would likely show a molecular ion peak at m/z 199, corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of the nitro group, the methyl ester group, or cleavage of the methylene linker.

Synthesis and Preparation Methods

Industrial Production Methods

Industrial production methods for methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate would likely involve scaled-up versions of the laboratory procedures, with additional considerations for efficiency, safety, and environmental impact. Continuous flow processes might be employed instead of batch reactions to improve productivity and heat management.

The choice of solvents and reagents would be influenced by factors such as cost, safety, and environmental regulations. Green chemistry principles, such as the use of less hazardous chemicals, more efficient reactions, and reduced waste generation, would be increasingly important in modern industrial production methods.

Recovery and recycling of solvents and unreacted starting materials would be implemented to improve economic viability and reduce environmental impact. Automated monitoring and control systems would ensure consistent quality and yield across production batches.

Research Applications

In research settings, methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate serves as a valuable intermediate for the synthesis of more complex molecules. Its well-defined structure and reactivity make it useful in structure-activity relationship (SAR) studies, where systematic modifications of the molecule can reveal insights into the relationship between chemical structure and biological activity.

The compound could also serve as a model system for studying reaction mechanisms, particularly those involving nitro-substituted heterocycles. The interplay between the electron-withdrawing nitro group and the electron-donating methyl group creates an interesting electronic environment that could be exploited in various chemical transformations.

As mentioned in the search results for related compounds, pyrazole derivatives have been explored as key intermediates for anticancer drugs . The structural features of methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate make it a potential candidate for similar applications, particularly in the development of novel anticancer agents through high-throughput screening approaches.

Comprehensive toxicological studies would be necessary to establish specific parameters such as LD50 values, irritation potentials, sensitization risks, and long-term effects. In the absence of such data, it would be prudent to treat the compound as potentially hazardous and implement appropriate safety measures.

Emergency procedures should be established for accidental exposure, including eyewash stations and safety showers for immediate decontamination.

Research Findings and Future Directions

Current Research Status

Future Prospects

The future prospects for research involving methyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate are promising, particularly in the context of increasing interest in heterocyclic compounds for various applications.

In pharmaceutical research, the ongoing search for novel drug candidates with improved efficacy and reduced side effects continues to drive interest in diverse molecular scaffolds. The pyrazole core present in this compound represents a privileged structure in medicinal chemistry, suggesting potential applications in the development of new therapeutic agents .

Advances in synthetic methodologies, including new catalytic systems, flow chemistry techniques, and biocatalytic approaches, could enable more efficient and environmentally friendly routes to this compound and its derivatives. These methodological improvements would facilitate more extensive exploration of structure-activity relationships.

The integration of computational methods, such as molecular modeling and virtual screening, with experimental approaches could accelerate the discovery of novel applications for this compound. Predictive models for properties such as biological activity, toxicity, and physical characteristics would be valuable tools in guiding future research directions.

Collaborative, interdisciplinary research involving chemists, biologists, materials scientists, and computational experts would maximize the potential for discoveries related to this compound and its derivatives. Such collaborative efforts would be particularly valuable for addressing complex challenges such as the development of targeted anticancer agents or advanced materials with specific properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume